molecular formula C14H22O B13753202 2-Methyl-2-phenylheptan-4-ol CAS No. 4927-31-5

2-Methyl-2-phenylheptan-4-ol

Cat. No.: B13753202
CAS No.: 4927-31-5
M. Wt: 206.32 g/mol
InChI Key: ARNFSIFLXMFHBV-UHFFFAOYSA-N
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Description

Contextualization of 2-Methyl-2-phenylheptan-4-ol within Complex Alcohols and Their Synthetic Challenges

This compound is an example of a complex, multifunctional alcohol. Its structure contains a seven-carbon heptane (B126788) chain, a hydroxyl group at the fourth position, and both a methyl and a phenyl group at the second position. This arrangement makes it a tertiary alcohol, a structural motif known for presenting distinct synthetic hurdles.

The synthesis of such complex alcohols is a recognized challenge in organic chemistry, often requiring advanced methods and precise control of reaction conditions. numberanalytics.comresearchgate.net Challenges can arise from steric hindrance around the reactive center and the need to control stereochemistry, especially in the creation of chiral centers. researchgate.netresearchgate.net The presence of multiple functional groups, as in this compound, necessitates synthetic strategies that are tolerant of these groups to avoid unwanted side reactions.

Significance of Tertiary Alcohol Architectures in Contemporary Synthetic Chemistry

Tertiary alcohols are organic compounds where the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. britannica.com This structural feature imparts specific reactivity and significance to these molecules in modern synthetic chemistry.

Chiral tertiary alcohols are particularly valuable as they are prevalent motifs in many natural products and pharmaceutical drugs. researchgate.net Their preparation in an enantiomerically pure form is a significant area of research. researchgate.netrsc.org Furthermore, tertiary alcohols serve as crucial synthetic intermediates. solubilityofthings.com For instance, they are frequently used in elimination reactions to produce highly substituted alkenes, which are themselves fundamental building blocks for a wide range of industrial chemicals and polymers. solubilityofthings.com The inherent steric bulk of tertiary alcohols also makes them useful as chiral auxiliaries in asymmetric synthesis. researchgate.net

The synthesis of tertiary alcohols is most commonly achieved through the addition of organometallic reagents, such as Grignard reagents, to ketones or esters. organicchemistrytutor.commasterorganicchemistry.comorganic-chemistry.org This method is highly versatile for creating new carbon-carbon bonds and accessing complex molecular architectures. organicchemistrytutor.comorganicchemistrytutor.com

Overview of Research Trajectories for Multifunctional Organic Molecules

Multifunctional organic molecules, which possess multiple distinct functional groups or properties within a single component, are at the forefront of materials science and organic chemistry research. rsc.orgum.es The goal is often to design molecules that can perform several tasks, such as emitting light while also responding to an external stimulus like an electric field. rsc.org

Research in this area is diverse, with significant interest in developing materials for organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. um.esbohrium.com Other applications being explored include advanced sensors, bioimaging agents, and stimuli-responsive materials that change their properties in response to light, heat, or chemical environment. rsc.orgbohrium.com A key challenge in designing these molecules is ensuring that the different functional components can operate synergistically without interfering with one another. rsc.org The development of single-component materials with multiple properties, such as ferroelectricity and negative thermal expansion, is a growing field of investigation. rsc.org

Properties and Synthesis of this compound

While specific, detailed research findings for this compound are not extensively documented in publicly available literature, its properties can be predicted, and a viable synthetic route can be proposed based on established principles of organic chemistry.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₂O
Molecular Weight 206.33 g/mol
IUPAC Name This compound

Note: Data is calculated based on the chemical structure.

Proposed Synthesis via Grignard Reaction

A common and effective method for synthesizing tertiary alcohols is the Grignard reaction. acs.org This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound like a ketone. organic-chemistry.org

A plausible pathway to synthesize this compound would involve two main steps:

Preparation of the Ketone Precursor: The required ketone, 2-methyl-2-phenylheptan-4-one, could be synthesized through various established methods.

Grignard Reaction: The ketone would then be reacted with an appropriate Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), followed by an acidic workup to protonate the resulting alkoxide and yield the final tertiary alcohol product.

This retro-synthetic approach allows for the strategic formation of the key carbon-carbon bonds necessary to construct the target molecule. organicchemistrytutor.commasterorganicchemistry.com

Expected Spectroscopic Characteristics

The structure of this compound would give rise to a unique spectroscopic fingerprint. While experimental spectra are not provided, the expected features can be outlined.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Type Expected Key Features
¹H NMR - Aromatic protons (phenyl group) signals in the ~7.0-7.5 ppm region.- A signal for the proton on the carbon bearing the -OH group (CH-OH) around ~3.5-4.0 ppm.- Signals for the various alkyl protons of the heptane and methyl groups in the upfield region (~0.8-2.0 ppm).- A broad singlet for the hydroxyl (-OH) proton, with a chemical shift that can vary.
¹³C NMR - Aromatic carbon signals in the ~125-150 ppm region.- A signal for the carbon attached to the hydroxyl group (C-OH) around ~65-75 ppm.- A signal for the quaternary carbon bonded to the phenyl and methyl groups.- Multiple signals in the upfield region for the aliphatic carbons.
Infrared (IR) Spectroscopy - A strong, broad absorption band in the ~3200-3600 cm⁻¹ region, characteristic of the O-H stretch of an alcohol.- C-H stretching absorptions just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).- C=C stretching absorptions for the aromatic ring around ~1450-1600 cm⁻¹.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.- Fragmentation patterns typical for alcohols, including the loss of a water molecule (M-18) and cleavage adjacent to the oxygen atom.

Note: These are predicted values based on general spectroscopic principles and data for structurally similar compounds. rsc.orgrsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4927-31-5

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2-methyl-2-phenylheptan-4-ol

InChI

InChI=1S/C14H22O/c1-4-8-13(15)11-14(2,3)12-9-6-5-7-10-12/h5-7,9-10,13,15H,4,8,11H2,1-3H3

InChI Key

ARNFSIFLXMFHBV-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)(C)C1=CC=CC=C1)O

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Methyl 2 Phenylheptan 4 Ol and Analogues

Convergent Synthesis Approaches to the 2-Methyl-2-phenylheptan-4-ol Core

Convergent synthesis strategies offer an efficient route to complex molecules by preparing key fragments separately before joining them in the final stages. For this compound, this typically involves the formation of the crucial carbon-carbon bond that establishes the tertiary alcohol moiety.

Grignard Reagent-Mediated Carbon-Carbon Bond Formation in Tertiary Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds. organic-chemistry.orgkhanacademy.org The reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde to form a tertiary or secondary alcohol, respectively. organic-chemistry.orgyoutube.com In the context of synthesizing this compound, a key disconnection points to the reaction between a Grignard reagent and a suitable ketone.

Specifically, one logical retrosynthetic pathway would involve the reaction of propylmagnesium bromide with 2-methyl-2-phenyl-4-heptanone. Alternatively, the addition of a Grignard reagent to an ester can also yield a tertiary alcohol, though this requires two equivalents of the Grignard reagent. chemistrysteps.comlibretexts.org For instance, reacting an appropriate ester with two equivalents of a methyl Grignard reagent could also lead to the desired tertiary alcohol. The general mechanism is thought to proceed via nucleophilic addition, although a single electron transfer (SET) mechanism may operate with sterically hindered substrates. organic-chemistry.org

Reactant 1Reactant 2ProductReaction Type
Propylmagnesium bromide2-Methyl-2-phenyl-4-heptanoneThis compoundGrignard Addition
Methylmagnesium chlorideEthyl 2-phenylhexanoateThis compoundGrignard Addition (2 equiv.)

Organometallic Additions to Ketonic Precursors

Beyond Grignard reagents, a variety of other organometallic reagents can be employed for the synthesis of tertiary alcohols from ketonic precursors. rug.nlnih.gov These include organolithium, organozinc, and organoaluminum compounds. rug.nlnih.gov The catalytic asymmetric addition of these reagents to ketones is a primary method for constructing carbon-carbon bonds. rug.nl

The reactivity of these organometallic compounds varies significantly. Organolithium and Grignard reagents are highly reactive and can add to ketones without a catalyst, which can sometimes lead to a racemic mixture in the absence of chiral control. rug.nl Less reactive organozinc reagents often require activation with a Lewis acid or a chiral Lewis base. rug.nlorganic-chemistry.org The choice of reagent and reaction conditions can be tailored to optimize the yield and selectivity of the desired tertiary alcohol. For the synthesis of this compound, this would involve the addition of an appropriate organometallic reagent to a ketone like 2-phenyl-4-heptanone or 2-methyl-4-heptanone, depending on the desired bond disconnection.

Organometallic ReagentKetonic PrecursorProductNotes
Propyllithium2-Methyl-2-phenyl-4-heptanoneThis compoundHighly reactive, potential for side reactions.
Dipropylzinc2-Methyl-2-phenyl-4-heptanoneThis compoundOften requires a catalyst for efficient reaction. rug.nlorganic-chemistry.org

Alternative Nucleophilic Acyl Substitution Pathways

While direct addition to ketones is a common strategy, nucleophilic acyl substitution reactions offer an alternative route to the precursors of tertiary alcohols. masterorganicchemistry.com These reactions involve the substitution of a leaving group on an acyl compound by a nucleophile. masterorganicchemistry.com For example, the reaction of an acid chloride or an ester with an excess of a Grignard reagent leads to the formation of a tertiary alcohol. organic-chemistry.orglibretexts.org

The mechanism involves an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent in a nucleophilic addition reaction to yield the tertiary alcohol. chemistrysteps.commasterorganicchemistry.com This "double addition" is a common feature when using highly reactive nucleophiles like Grignard reagents with carboxylic acid derivatives. masterorganicchemistry.com Therefore, a synthetic route to this compound could be envisioned starting from a derivative of 2-phenylhexanoic acid.

Enantioselective and Diastereoselective Synthesis of this compound

Given that this compound contains a chiral center at the C4 position, and potentially another at the C2 position if a different substituent than a methyl group were present, the development of enantioselective and diastereoselective synthetic methods is of high importance. thieme-connect.com

Chiral Auxiliary-Based Stereocontrol Strategies

One established method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org

For the synthesis of a chiral alcohol like this compound, a substrate could be covalently attached to a chiral auxiliary, for instance, through an ester or ether linkage. sfu.ca Subsequent reactions, such as an alkylation or an addition to a carbonyl group, would proceed with a high degree of stereochemical induction. sfu.ca For example, pseudoephedrine can be used as a practical chiral auxiliary for the diastereoselective alkylation of enolates. researchgate.netharvard.edu The resulting product can then be converted to the desired enantiomerically enriched alcohol. researchgate.net

Asymmetric Catalysis in Alcohol Formation

Asymmetric catalysis represents a more atom-economical and efficient approach to synthesizing chiral molecules. researchgate.net This strategy employs a chiral catalyst to favor the formation of one enantiomer over the other. researchgate.net The catalytic asymmetric synthesis of tertiary alcohols via the addition of organometallic reagents to ketones is a significant area of research. rug.nlnih.govrug.nl

Various catalytic systems have been developed for this purpose, including those based on copper, rhodium, and chiral phosphoric acids. researchgate.netnih.govacs.org For example, copper-catalyzed asymmetric addition of organometallic reagents to ketones has shown considerable promise. researchgate.netacs.org In the context of this compound, a chiral catalyst could be used to mediate the addition of a propyl nucleophile to 2-methyl-2-phenyl-4-heptanone, or a methyl nucleophile to 2-phenyl-4-heptanone, to produce the desired enantiomer of the final product with high enantiomeric excess.

Catalytic SystemReaction TypeStereochemical Outcome
Chiral Phosphoric AcidOrganocatalytic 1,8-conjugate additionHigh enantioselectivity nih.govacs.org
Copper-Chiral Ligand ComplexAsymmetric addition to ketonesHigh enantiomeric excess researchgate.netacs.org
Rhodium-Chiral Phosphine ComplexIntramolecular hydroacylationEnantioselective cyclization

Kinetic Resolution Techniques for Enantiomer Separation

Kinetic resolution is a crucial technique for separating racemic mixtures of chiral compounds. For tertiary alcohols like this compound, this process is particularly challenging due to their steric hindrance, which can limit the efficacy of many catalysts. scielo.brresearchgate.net Nevertheless, both enzymatic and non-enzymatic methods have been developed to resolve racemic tertiary alcohols.

Enzyme-catalyzed kinetic resolutions are a preferred method due to their high enantioselectivity under mild conditions. nih.gov Lipases are the most commonly used biocatalysts for this purpose, with Lipase A from Candida antarctica (CAL-A) being particularly effective. scielo.brresearchgate.net The process typically involves the enantioselective transesterification of the racemic alcohol, where one enantiomer reacts at a significantly higher rate than the other, allowing for their separation. The efficiency of this resolution is influenced by several factors, including the choice of acyl donor, solvent, and enzyme/substrate ratio. scielo.br For example, using vinyl butyrate (B1204436) as an acyl donor in solvents like heptane (B126788) or isooctane (B107328) has yielded high conversions and excellent enantiomeric excess for various tertiary alcohols. scielo.br

Dynamic kinetic resolution (DKR) represents an advancement over standard kinetic resolution, offering a theoretical maximum yield of 100% for a single enantiomer. uniovi.es DKR combines the enzymatic resolution step with an in situ racemization of the slower-reacting enantiomer. rsc.org For tertiary alcohols, this racemization is challenging because it cannot proceed via a typical dehydrogenation/hydrogenation mechanism. Instead, it requires cleavage of the C–O bond to form a planar carbocation, which can then be re-hydrated non-selectively. diva-portal.org Biocompatible catalysts, such as oxovanadium complexes, have been successfully used in combination with lipases to achieve the DKR of tertiary alcohols. rsc.org

Catalyst SystemSubstrate TypeAcyl DonorKey FindingsReference
Lipase A from Candida antarctica (CAL-A)Tertiary Benzyl (B1604629) Bicyclic AlcoholsVinyl butyrateAchieved (R)-ester conversions of 44-45% with 96-99% enantiomeric excess (ee). scielo.br
Esterase from Bacillus subtilis (BS2 mutant)3-Phenylbut-1-yn-3-yl acetate (B1210297)(Hydrolysis)A Glu188Asp mutant yielded the (S)-alcohol with >99% ee (E > 100). nih.gov
CAL-A and Oxovanadium CatalystRacemic Tertiary Alcohol-First example of a dynamic kinetic resolution of a tertiary alcohol, delivering the product with >99% ee. rsc.org
Immobilized CAL-A double mutant and Oxovanadium speciesTertiary Alcohol(Esterification)Chemoenzymatic DKR using compartmentalized catalysts yielded the ester in 62% yield with >99% ee. nih.gov

Diastereoselective Control in Remote Stereocenters

Achieving stereochemical control between remote stereocenters, such as the 1,3-relationship between the hydroxyl group at C4 and the quaternary center at C2 in this compound, is a significant synthetic challenge. acs.org The flexibility of the acyclic carbon chain means that numerous conformations can exist, making it difficult for one stereocenter to influence the formation of another that is not immediately adjacent. acs.org

The primary strategy for synthesizing the this compound backbone involves the nucleophilic addition of an organometallic reagent to a ketone. For instance, the reaction of a propyl-containing nucleophile with 2-methyl-2-phenyl-4-heptanone would be a direct approach. The diastereoselectivity of such an addition is governed by the inherent facial bias of the ketone, which can be predicted by models such as the Felkin-Anh or Cornforth models. However, for acyclic ketones with remote chiral centers, the energy differences between competing transition states are often small, leading to poor selectivity. github.io

To overcome this, substrate-controlled strategies can be employed where existing stereocenters direct the stereochemical outcome of a reaction. github.io This often involves introducing functionality that encourages the substrate to adopt a specific, rigid conformation. Chelation control is a powerful example, where a Lewis acidic reagent coordinates to both the carbonyl oxygen and a nearby Lewis basic group (like a protected alcohol), locking the conformation and directing the nucleophile to attack from a specific face.

For the synthesis of analogues with 1,3-diol motifs, highly stereoselective methods have been developed. This includes bismuth(III)-mediated reactions that can directly provide syn-1,3-diols in the form of cyclic acetals. liverpool.ac.uk Another advanced technique is the temporary silicon-tethered ring-closing metathesis (TST-RCM), which allows for the controlled coupling of molecular fragments and subsequent stereoselective functionalization to install the desired stereocenters. liverpool.ac.uk

Mechanistic Investigations of Reactions Involving 2 Methyl 2 Phenylheptan 4 Ol and Its Precursors

Analysis of Nucleophilic Substitution Pathways (e.g., SN1, SN2) in Reactions of Related Alcohol Derivatives

Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile attacks an electrophilic carbon atom, displacing a leaving group. sydney.edu.au For derivatives of 2-Methyl-2-phenylheptan-4-ol, where the hydroxyl group is converted into a better leaving group (e.g., a tosylate or halide), both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathways are mechanistically conceivable, with the outcome heavily dependent on reaction conditions.

The structure of the substrate is a critical determinant. The leaving group in a derivative of this compound is located on a secondary carbon (C4). Tertiary alcohols, by contrast, react rapidly via substitution, while primary alcohols require more forcing conditions. sydney.edu.au

SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate. libguides.com

Formation of a Carbocation: The leaving group departs, forming a secondary carbocation at the C4 position. The rate of this step is dependent on the stability of the resulting carbocation. The adjacent phenyl group at C2, while not directly attached, can exert an indirect electronic influence.

Nucleophilic Attack: The nucleophile attacks the carbocation, leading to the product.

This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. libguides.com Given that the hydrolysis of tert-butyl chloride proceeds via an SN1 mechanism, it illustrates a case where a carbocation intermediate is readily formed. libguides.com

SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libguides.com The reaction proceeds through a pentacoordinate transition state. This pathway is favored by strong nucleophiles, aprotic polar solvents, and is sensitive to steric hindrance. For a derivative of this compound, the bulky groups (phenyl and methyl at C2, and the propyl group at C4) would create significant steric hindrance around the reaction center, likely slowing the rate of an SN2 reaction. msu.edu

Kinetic studies are essential to distinguish these pathways; SN1 reactions are first-order, depending only on the substrate concentration, whereas SN2 reactions are second-order, depending on both the substrate and the nucleophile. libguides.com

FeatureSN1 ReactionSN2 Reaction
Mechanism Two steps (carbocation intermediate)One step (concerted)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Substrate Favored by 3° > 2° substratesFavored by 1° > 2° substrates
Nucleophile Weak nucleophiles are effectiveRequires strong nucleophiles
Solvent Favored by polar protic solventsFavored by polar aprotic solvents
Stereochemistry RacemizationInversion of configuration

Elucidation of Elimination Reaction Mechanisms (e.g., E1, E2) Relevant to this compound Derivatives

Elimination reactions, which result in the formation of alkenes, are common pathways that compete with nucleophilic substitution. For derivatives of this compound, both E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) mechanisms are relevant.

E1 Pathway: This mechanism proceeds through the same carbocation intermediate as the SN1 reaction. libguides.com Instead of being attacked by a nucleophile, the intermediate is deprotonated by a base (which can be a weak base, like the solvent) at a beta-carbon (a carbon adjacent to the carbocation), forming a double bond. E1 reactions often occur alongside SN1 reactions, and factors that favor SN1 also favor E1. libguides.com Elimination from the C4-derivative of this compound could involve proton removal from either C3 or C5, leading to a mixture of alkene isomers.

E2 Pathway: This is a concerted, one-step process where a strong base removes a proton from a beta-carbon while the leaving group on the alpha-carbon departs simultaneously. libguides.com This pathway requires a specific stereochemical arrangement, typically an anti-periplanar orientation of the beta-hydrogen and the leaving group. libguides.com The reaction kinetics are second-order, dependent on both the substrate and the base. libguides.com The use of a strong, bulky base like potassium t-butoxide favors E2 elimination over substitution. murov.info

Regioselectivity in Elimination: When multiple alkene products are possible, the regioselectivity is often governed by Zaitsev's Rule. This rule states that the major product will be the more substituted (and therefore more stable) alkene. masterorganicchemistry.com In the case of a this compound derivative, elimination would likely yield 2-methyl-2-phenylhept-3-ene and 2-methyl-2-phenylhept-4-ene. According to Zaitsev's rule, the more substituted 2-methyl-2-phenylhept-3-ene would be expected to be the major product.

FeatureE1 ReactionE2 Reaction
Mechanism Two steps (carbocation intermediate)One step (concerted)
Rate Law Rate = k[Substrate]Rate = k[Substrate][Base]
Base Weak base is sufficientRequires a strong base
Substrate Favored by 3° > 2° substratesFavored by 3° > 2° > 1° substrates
Regioselectivity Typically follows Zaitsev's RuleTypically follows Zaitsev's Rule (unless a bulky base is used)
Stereochemistry No specific requirementRequires anti-periplanar geometry

Rearrangement Processes in the Synthesis and Transformation of this compound

Carbocation intermediates, such as those formed during SN1/E1 reactions or certain synthesis conditions (e.g., acid-catalyzed reactions), are susceptible to rearrangement to form more stable carbocations. msu.edu These are common in reactions like the pinacol (B44631) rearrangement and Wagner-Meerwein rearrangements. msu.edu

In the context of this compound derivatives, if a secondary carbocation is formed at the C4 position, it could potentially undergo a 1,2-hydride shift from an adjacent carbon. However, a shift from C3 would still result in a secondary carbocation, offering little energetic advantage. A more significant rearrangement could occur under conditions that might lead to a carbocation at C2, which would be a highly stable tertiary benzylic carbocation.

Studies on the cyclialkylation of 5-phenyl-substituted compounds have shown that alkyltetralins are often formed through rearrangements in the side chains, rather than direct cyclization. researchgate.net For example, the cyclialkylation of 2-chloro-2,6-dimethyl-6-phenylheptane resulted in an alkyltetralin, indicating that rearrangement preceded the final ring-closing step. researchgate.net These findings highlight the propensity of phenyl-substituted alkane systems to undergo complex rearrangements in the presence of acid catalysts, a process that could be relevant in transformations of this compound.

Rearrangement TypeDescriptionRelevance
Wagner-Meerwein A 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation to form a more stable carbocation. msu.eduPotentially occurs in reactions of derivatives that proceed via a carbocation intermediate.
Pinacol An acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. msu.eduRelevant if a diol precursor is used or formed during synthesis.
Friedel-Crafts Intramolecular alkylation can be accompanied by significant side-chain rearrangements prior to cyclization. researchgate.netApplicable if transformations aim to form cyclic structures from the parent molecule.

Studies on Transition States and Reaction Intermediates

The transformation of a molecule from reactants to products proceeds through a high-energy bottleneck known as the transition state. aps.org The structure and energy of this state determine the reaction rate.

Carbocation Intermediates: As discussed, carbocations are key intermediates in SN1, E1, and rearrangement reactions. A derivative of this compound would form a secondary carbocation at C4. This intermediate is planar at the positive carbon, allowing for nucleophilic attack from either face, which can lead to racemization in SN1 reactions. libguides.com

SN2 Transition State: The SN2 reaction involves a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned 180° apart. libguides.com The stability of this transition state is highly sensitive to steric bulk.

E2 Transition State: The E2 reaction proceeds through a transition state where the base is removing a beta-proton, the C-H and C-Leaving Group bonds are partially broken, and the C=C double bond is partially formed. libguides.com This state has a specific geometric requirement, with the departing groups typically being anti-periplanar. libguides.com

"Loose" Transition States: In some cases, particularly barrierless reactions like the dissociation of certain radical adducts, the transition state can be "loose," meaning it resembles a weakly-bound complex with a relatively large intermolecular distance rather than a well-defined, rigid structure. nih.gov

Synthetic Transition States: In the synthesis of precursors to alcohols like this compound, such as through an aldol (B89426) reaction, the stereochemical outcome can be controlled by the geometry of the transition state. The Zimmerman-Traxler model, for instance, proposes a chair-like, six-membered transition state to explain the stereoselectivity of aldol reactions involving metal enolates. harvard.eduresearchgate.net

The study of these transient species, often through computational modeling and kinetic isotope effect experiments, is crucial for understanding reaction mechanisms and designing catalysts that can stabilize the transition state to accelerate a desired reaction. beilstein-journals.org

Stereochemical Characterization and Conformational Analysis of 2 Methyl 2 Phenylheptan 4 Ol

Absolute Configuration Determination Methodologies for Chiral Tertiary Alcohols

Determining the absolute configuration of chiral tertiary alcohols like 2-methyl-2-phenylheptan-4-ol presents a significant challenge in stereochemistry. Unlike their secondary counterparts, the absence of a hydrogen atom on the carbinol carbon complicates the application of many conventional methods. However, several powerful techniques have been developed to overcome this obstacle.

One of the primary non-empirical methods for determining the absolute configuration of chiral compounds is X-ray crystallography, specifically the Bijvoet method. tcichemicals.com This technique offers unambiguous assignment, provided that the molecule can be crystallized and contains a heavy atom that allows for anomalous dispersion. tcichemicals.com Another non-empirical approach is the use of circular dichroism (CD) spectroscopy, particularly the exciton (B1674681) chirality method, which can provide the absolute configuration without relying on reference compounds. tcichemicals.comgoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a versatile tool for this purpose. sioc-journal.cn The modified Mosher's method, while highly effective for secondary alcohols, has been adapted for tertiary alcohols. tcichemicals.comoup.com This involves the formation of diastereomeric esters with a chiral auxiliary, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). tcichemicals.comoup.com The analysis of the differences in the chemical shifts (Δδ values) of the protons in the resulting diastereomers allows for the deduction of the absolute configuration around the tertiary alcohol center. oup.com A similar reagent, 2NMA [methoxy-(2-naphthyl)acetic acid], has also been shown to be effective, sometimes offering greater anisotropic effects for clearer spectral analysis. oup.com

Lanthanide shift reagents, such as (R)- and (S)-Pr(tfc)3, can also be employed in conjunction with NMR spectroscopy to predict the absolute configuration of tertiary alcohols by analyzing the chemical shift behaviors of adjacent carbon atoms. acs.org Additionally, computational methods, including Density Functional Theory (DFT) calculations of optical rotation (OR) and electronic circular dichroism (ECD), are increasingly used to predict and confirm absolute configurations by comparing theoretical data with experimental results. frontiersin.orgresearchgate.net

Table 1: Methodologies for Absolute Configuration Determination

MethodPrincipleAdvantagesLimitations
X-ray Crystallography (Bijvoet method) Anomalous dispersion of X-rays by heavy atoms. tcichemicals.comUnambiguous and non-empirical. tcichemicals.comRequires single crystals of suitable quality. sioc-journal.cn
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light. google.comNon-empirical; applicable in solution. tcichemicals.comRequires the presence of suitable chromophores.
NMR Spectroscopy (e.g., modified Mosher's) Formation of diastereomers with chiral reagents and analysis of chemical shift differences (Δδ). oup.comApplicable to a wide range of compounds in solution. sioc-journal.cnRequires synthesis of diastereomeric derivatives; potential for racemization during esterification. oup.com
Lanthanide Shift Reagents with NMR Coordination of the chiral alcohol to a lanthanide complex induces diastereotopic shifts. acs.orgProvides chemical shift behavior for analysis. acs.orgCan cause line broadening; complexation may alter conformation.
Computational Methods (DFT for OR/ECD) Calculation of chiroptical properties and comparison with experimental data. frontiersin.orgresearchgate.netProvides theoretical support for experimental findings. frontiersin.orgAccuracy is dependent on the level of theory and conformational sampling. frontiersin.org

Relative Stereochemistry Assignment in Diastereomeric this compound Derivatives

NMR spectroscopy is a cornerstone for assigning relative stereochemistry. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity of atoms within the molecule. rsc.orgrsc.org More advanced methods like Nuclear Overhauser Effect Spectroscopy (NOESY) provide through-space correlations between protons, which can reveal their relative proximity and thus the stereochemical arrangement. rsc.orgrsc.org

For diastereomers with 1,3-related stereocenters, as is the case in this compound, the analysis of coupling constants and conformational preferences can provide insights into their relative configuration. psu.edu Computational modeling, including molecular mechanics calculations, can be used to predict the lowest-energy conformations of the different diastereomers, which can then be correlated with experimental NMR data. psu.edu In some cases, chemical conversion of the diastereomers to cyclic derivatives, such as lactones, can lock the conformation and simplify the stereochemical analysis. psu.edu

Conformational Preferences and Dynamics via Advanced Spectroscopic Techniques

The flexible heptane (B126788) chain in this compound allows for a range of conformational isomers. The interplay of steric and electronic effects between the bulky phenyl group, the methyl groups, and the hydroxyl group dictates the preferred conformations.

Advanced NMR spectroscopic techniques are pivotal in elucidating these conformational preferences. auremn.org.br Variable-temperature NMR studies can provide information on the energy barriers between different conformers. The analysis of vicinal coupling constants (3J) can be used to estimate dihedral angles through the Karplus equation, offering a quantitative measure of the rotamer populations. auremn.org.br

Infrared (IR) spectroscopy can also be employed to study conformational equilibria, as different conformers may exhibit distinct vibrational frequencies, particularly for the O-H stretching band. auremn.org.br However, the interpretation can be complex due to potential band overlap. auremn.org.br Theoretical calculations are often used in concert with spectroscopic data to model the potential energy surface of the molecule and identify the most stable conformers. auremn.org.br For instance, in related systems, intramolecular hydrogen bonding has been shown to significantly influence conformational preferences, which can be detected through shifts in the hydroxyl proton resonance in NMR spectra. msu.edu

Chiral Resolution Techniques for Enantiomeric this compound

The separation of the enantiomers of this compound is essential for studying the specific biological activities or properties of each. This process, known as chiral resolution, can be achieved through several methods.

Classical resolution involves the reaction of the racemic alcohol with a chiral resolving agent to form a mixture of diastereomers. symeres.comtcichemicals.com These diastereomers, having different physical properties, can then be separated by conventional techniques like crystallization or chromatography. symeres.com Subsequently, the resolving agent is removed to yield the pure enantiomers.

Chiral chromatography is a more direct and widely used method. symeres.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. symeres.comaocs.org Various types of CSPs are available, and the selection depends on the specific properties of the molecule being resolved. High-performance liquid chromatography (HPLC) with a chiral column is a common approach. nih.gov

Enzymatic resolution offers a green and highly selective alternative. symeres.com Enzymes can catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than on the other, allowing for the separation of the unreacted enantiomer from the product. symeres.com

Advanced Spectroscopic and Analytical Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Methyl-2-phenylheptan-4-ol. This technique provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the spatial relationships between them.

In the analysis of this compound and its analogues, both ¹H and ¹³C NMR spectroscopy are employed. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (δ) indicating their electronic environment, and the splitting patterns (multiplicity) which provide information about neighboring protons. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm), while the methyl and methylene (B1212753) protons of the heptane (B126788) chain appear at higher field strengths. rsc.org The hydroxyl proton's chemical shift can vary and is often identified by its broadness or by deuterium (B1214612) exchange. msu.edu

¹³C NMR spectroscopy complements the proton data by showing the number of unique carbon environments in the molecule. rsc.org The chemical shifts of the carbon signals provide insight into their hybridization and bonding. For example, the carbons of the phenyl group resonate at lower field (typically >100 ppm) compared to the aliphatic carbons of the heptane chain. msu.edu

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

For more complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are crucial. dokumen.pub These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. libretexts.org In this compound, COSY would show cross-peaks between the protons of adjacent methylene groups in the heptane chain, helping to trace the connectivity of the carbon backbone. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning which proton signal corresponds to which carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. For this compound, HMBC could show correlations between the methyl protons at C2 and the phenyl carbons, as well as the carbinol carbon (C4).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. It is essential for determining the stereochemistry and conformation of molecules. For diastereomers of this compound, NOESY can help to establish the relative orientation of substituents.

Chiral NMR Reagents for Enantiomeric Excess Determination

When this compound is synthesized as a chiral compound, determining its enantiomeric excess (e.e.) is critical. Chiral NMR reagents, such as Mosher's acid or chiral solvating agents, can be used for this purpose. These reagents react with the enantiomers of the alcohol to form diastereomeric esters or complexes. The resulting diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer and thus the calculation of the e.e. psu.edu The use of chiral columns in liquid chromatography is another common method for determining enantiomeric excess. psu.edursc.org

Mass Spectrometry (MS) for Investigating Reaction Pathways and Molecular Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. savemyexams.com This precision allows for the determination of the elemental composition of a molecule and its fragments. savemyexams.comrsc.org In mechanistic studies involving the synthesis or reactions of this compound, HRMS can be used to identify reaction intermediates and byproducts, providing valuable insights into the reaction pathway. ntu.edu.sg For example, by comparing the exact mass of an observed ion with the calculated masses of possible elemental formulas, the identity of the species can be confidently assigned. savemyexams.com

Fragmentation Pathways of this compound and Related Compounds

In the mass spectrometer, the molecular ion of this compound can undergo fragmentation through various pathways. The analysis of these fragments provides structural information. Common fragmentation patterns for alcohols include:

Alpha-cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For this compound, alpha-cleavage could result in the loss of a propyl radical or a 1-methyl-1-phenylethyl radical, leading to the formation of charged fragments. libretexts.org

Dehydration: The loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, resulting in an alkene radical cation. libretexts.orglibretexts.org

Other Fragmentations: Cleavage of other bonds in the molecule can also occur, leading to a characteristic pattern of fragment ions. For example, the loss of a methyl group (15 amu) or an ethyl group (29 amu) is often observed. chemguide.co.uk The phenyl group can also lead to characteristic fragments.

Table 1: Predicted Fragmentation Ions for this compound

Fragment IonProposed Structurem/z (nominal)
[M]+[C₁₄H₂₂O]+206
[M - H₂O]+[C₁₄H₂₀]+188
[M - CH₃]+[C₁₃H₁₉O]+191
[M - C₃H₇]+ (alpha-cleavage)[C₁₁H₁₅O]+163
[M - C₁₀H₁₃]+ (alpha-cleavage)[C₄H₉O]+73
[C₆H₅C(CH₃)₂]+Phenyl-dimethyl-methyl cation119
[C₆H₅]+Phenyl cation77

Note: This table represents predicted common fragmentation ions. The actual mass spectrum may show different or additional fragments depending on the ionization method and energy.

Chromatographic Techniques for Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound in a research setting.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound. mdpi.com It separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. unesp.br When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the individual components.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and quantification of compounds in a liquid mobile phase. sielc.com For this compound, reversed-phase HPLC with a C18 column is a common method. sielc.com The separation is based on the compound's polarity. Chiral HPLC, using a chiral stationary phase, is a powerful method for separating enantiomers and determining the enantiomeric excess of chiral this compound. psu.edursc.org

Column Chromatography: This is a preparative technique used to purify larger quantities of a compound. rsc.org A solution of the crude product is passed through a column packed with a solid adsorbent (like silica (B1680970) gel), and the components are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Table 2: Chromatographic Methods for this compound

TechniqueStationary PhaseMobile Phase ExampleApplication
Gas Chromatography (GC)e.g., SE-30Inert gas (e.g., N₂, He)Purity assessment, separation of volatile impurities
High-Performance Liquid Chromatography (HPLC)C18 (reversed-phase)Acetonitrile (B52724)/WaterPurity assessment, quantification
Chiral HPLCChiral Stationary Phase (e.g., Chiralcel OD)Hexane/IsopropanolEnantiomeric separation, e.e. determination
Column ChromatographySilica GelHexanes/Ethyl Acetate (B1210297) gradientPurification of reaction products

Chiral Chromatography for Enantiomer Separation and Quantitation

The enantioselective separation of chiral tertiary alcohols like this compound presents a significant analytical challenge due to their steric hindrance and the complex stereoelectronic effects at the chiral center. rsc.org High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a primary and effective method for resolving racemic mixtures of such compounds. nih.govamericanpharmaceuticalreview.com

The development of these methods is crucial for controlling the enantiomeric purity of target molecules during stereoselective synthesis. mdpi.com The choice of the CSP, mobile phase composition, and detector are critical parameters that are optimized to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have demonstrated excellent capabilities in resolving a variety of chiral compounds. nih.govamericanpharmaceuticalreview.commdpi.com

The separation mechanism on these CSPs is a complex process involving multiple interactions, including hydrogen bonding, dipole-dipole interactions, and steric effects between the analyte, the chiral selector, and the mobile phase. nih.govmdpi.com The mobile phase can be modified with polar modifiers like alcohols (e.g., ethanol, 2-propanol) to enhance enantioselective separation by altering the stereo environment of the chiral cavities in the CSP. nih.gov

Table 1: Representative HPLC Conditions for Chiral Separation of Tertiary Alcohols

ParameterCondition
Column Chiral Stationary Phase (e.g., Cellulose or Amylose-based)
Mobile Phase n-Hexane/Isopropanol mixtures (e.g., 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient (e.g., 25 °C)
Detection UV (e.g., 220 nm) or Mass Spectrometry (MS)
Injection Volume 1 - 10 µL

Gas chromatography (GC) with chiral stationary phases, often derivatized cyclodextrins, is another powerful technique for the enantiomeric resolution of volatile chiral alcohols. mst.edugcms.cz For alcohols, derivatization to form esters (e.g., trifluoroacetyl derivatives) is sometimes employed to improve volatility and chromatographic performance. mst.edu

Advanced GC and HPLC Applications in Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are indispensable tools for monitoring the progress of chemical reactions, such as the synthesis of this compound. rsc.orgresearchgate.net This tertiary alcohol can be synthesized via a Grignard reaction, where an organomagnesium halide reacts with a ketone. mt.comontosight.ai

Monitoring such reactions in real-time or via offline analysis is critical to optimize reaction conditions, maximize yield, and minimize the formation of impurities. mt.comrsc.org For instance, in Grignard reactions, side reactions like Wurtz coupling can be a significant issue, and analytical monitoring helps in adjusting parameters to suppress these unwanted pathways. researchgate.netrsc.org

HPLC in Reaction Monitoring: HPLC is used to quantify the consumption of reactants and the formation of the product and any non-volatile byproducts. sielc.comdtu.dk Reverse-phase HPLC methods are common, using C18 or other non-polar stationary phases with a mobile phase typically consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid for better peak shape. sielc.comsielc.com The ability to couple HPLC with mass spectrometry (LC-MS) provides exceptional selectivity and allows for the confident identification of reaction components. americanpharmaceuticalreview.com

Table 2: Typical GC-MS Parameters for Reaction Monitoring

ParameterCondition
GC Column Capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Oven Program Initial temp. 40-60°C, ramped to 280-300°C
Injector Temp 240 - 260°C
MS Ionization Electron Ionization (EI) at 70 eV
MS Detector Quadrupole or Ion Trap

GC-MS in Reaction Monitoring: GC-MS is particularly useful for analyzing the volatile components of a reaction mixture. nih.govcore.ac.ukneliti.com It can effectively separate the starting materials, the this compound product, and any volatile impurities. researchgate.net The mass spectrometer provides structural information for each separated component, confirming the identity of the product and helping to elucidate the structure of unknown byproducts. nih.govresearchgate.net For example, a study on the synthesis of a related compound, (4S,6R)-2-methyl-6-phenylheptan-4-ol, utilized NMR analysis to determine the diastereomeric mixture, a technique often complemented by GC analysis. ntu.edu.sg

By tracking the peak areas of reactants and products over time, a reaction profile can be constructed, enabling the determination of reaction kinetics and endpoint. This is crucial for process development and scaling up the synthesis from a laboratory to an industrial scale. rsc.orgresearchgate.net

Computational and Theoretical Chemistry Studies on 2 Methyl 2 Phenylheptan 4 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 2-Methyl-2-phenylheptan-4-ol, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are instrumental in determining its most stable three-dimensional structure. nih.govacs.orginpressco.com This process, known as geometry optimization, minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles corresponding to its ground-state conformation. samipubco.comnepjol.info

Once the structure is optimized, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. samipubco.com A smaller gap suggests the molecule is more likely to be reactive. Furthermore, the distribution of these frontier orbitals indicates the probable sites for electrophilic and nucleophilic attack.

Another key output is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map for this compound would likely show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. Regions of positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its electrophilic nature.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G(d,p)).
ParameterAtoms InvolvedPredicted Value
Bond LengthC4-O~1.43 Å
Bond LengthO-H~0.96 Å
Bond AngleC3-C4-C5~112°
Bond AngleC4-O-H~109°
Dihedral AngleC2-C3-C4-C5Variable (Defines Conformation)
Table 2: Hypothetical Electronic Properties for this compound (DFT/B3LYP/6-31G(d,p)).
PropertyPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ 0.5 eV
HOMO-LUMO Gap~ 7.0 eV
Dipole Moment~ 1.8 D

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Due to the presence of multiple single bonds, this compound is a flexible molecule with numerous possible conformations. Molecular Dynamics (MD) simulations provide a method to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.gov By applying a force field (a set of parameters describing the potential energy of the atoms) and solving Newton's equations of motion, MD simulations can track the trajectory of the molecule, revealing its preferred shapes and the transitions between them. researchgate.netresearchgate.net

When simulated in a solvent, such as water or an organic solvent, MD can elucidate crucial intermolecular interactions. semanticscholar.orgresearchgate.netnih.govacs.orgacs.org For this compound, these simulations would highlight the formation and dynamics of hydrogen bonds between its hydroxyl group and surrounding solvent molecules. The phenyl group and the alkyl chain would primarily engage in van der Waals interactions. Analysis of the simulation trajectories can yield radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, providing a detailed picture of the solvation shell structure.

Table 3: Hypothetical Relative Energies of Dominant Conformers of this compound in a Vacuum.
ConformerKey Dihedral Angle (C2-C3-C4-C5)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)~ 180° (anti)0.00~ 65%
2~ 60° (gauche)0.85~ 25%
3~ -60° (gauche)0.90~ 10%

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their activities or other properties, respectively. wikipedia.orgslideshare.net The theoretical framework for developing a QSAR/QSPR model for a class of compounds including this compound involves several key steps. nih.govresearchgate.net

First, a set of molecular descriptors is calculated for the molecule. These descriptors are numerical values that encode different aspects of the molecular structure. They can be categorized as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Geometric (3D) descriptors: Derived from the 3D structure (e.g., molecular volume, surface area). rsc.org

Electronic descriptors: Calculated from quantum mechanics (e.g., dipole moment, HOMO/LUMO energies, atomic charges). nih.gov

Physicochemical descriptors: Related to properties like lipophilicity (LogP) and polarizability. nih.gov

Once a diverse set of descriptors is generated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation linking a selection of these descriptors to a specific property (e.g., boiling point, solubility). nih.govunlp.edu.ar The goal is to create a predictive model that can estimate the property for new, untested compounds based solely on their calculated descriptors. researchgate.net

Table 4: Examples of Theoretical Molecular Descriptors Calculable for this compound.
Descriptor ClassDescriptor ExampleInformation Encoded
TopologicalWiener IndexMolecular branching
GeometricSolvent Accessible Surface Area (SASA)Molecular size and shape
ElectronicDipole MomentMolecular polarity
PhysicochemicalCalculated LogP (CLogP)Lipophilicity/Hydrophobicity

Prediction of Spectroscopic Parameters via Computational Models

Computational chemistry is an invaluable tool for predicting spectroscopic data, which aids in the structural elucidation of molecules. For this compound, key spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be accurately modeled.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using DFT calculations combined with the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgnih.govacs.org After geometry optimization, a GIAO calculation provides the isotropic shielding values for each nucleus. These values are then converted to chemical shifts (ppm) by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory. Comparing these predicted shifts with experimental data can confirm the proposed structure or help distinguish between different isomers. unifr.chacs.orgnih.gov

IR Spectra: The vibrational frequencies of a molecule correspond to the peaks in its IR spectrum. These can be calculated computationally by performing a frequency analysis after the geometry optimization. researchgate.net This calculation determines the normal modes of vibration and their corresponding frequencies. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net

Table 5: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomPredicted Shift (GIAO/DFT)Hypothetical Experimental Shift
C2 (Quaternary, Ph-C-Me)~ 75 ppm~ 73 ppm
C4 (CH-OH)~ 70 ppm~ 68 ppm
Phenyl C (ipso)~ 148 ppm~ 146 ppm
Methyls on C2~ 28 ppm~ 27 ppm

Elucidation of Reaction Mechanisms and Energy Landscapes using Computational Chemistry

Computational chemistry provides profound insights into how chemical reactions occur by mapping the potential energy surface (PES) that connects reactants to products. fiveable.me This allows for the detailed study of reaction mechanisms, including the identification of transient species like transition states and intermediates. acs.org

For this compound, a relevant reaction to study would be its synthesis via a Grignard reaction—for example, the reaction of propyl magnesium bromide with 2-methyl-2-phenylbutanal. Computational methods can be used to model the step-by-step mechanism of this reaction. nih.govwikipedia.org This involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, and any intermediates.

Finding Transition States (TS): Locating the first-order saddle point on the PES that corresponds to the highest energy barrier along the reaction coordinate. github.iofiveable.mefossee.in This is a critical step, as the structure of the TS reveals the geometry of the bond-forming/bond-breaking process.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (ΔG‡), which is directly related to the reaction rate.

Constructing a Reaction Energy Profile: Plotting the energy of all species (reactants, TS, intermediates, products) along the reaction coordinate provides a visual representation of the energy landscape of the entire reaction. acs.org

Such studies can reveal the stereoselectivity of reactions and explain why certain products are favored over others. researchgate.net

Table 6: Hypothetical Relative Free Energies (kcal/mol) for a Grignard Synthesis Pathway of this compound.
SpeciesRelative Free Energy (ΔG)
Reactants (Aldehyde + Grignard Reagent)0.0
Pre-reaction Complex-5.2
Transition State (TS1)+12.5
Intermediate (Alkoxide Product)-25.0
Products (Alcohol + Mg Salts after workup)-30.8

Synthetic Approaches to Derivatives and Analogues of 2 Methyl 2 Phenylheptan 4 Ol for Chemical Diversification

Functionalization of the Hydroxyl Group

The secondary alcohol of 2-methyl-2-phenylheptan-4-ol is a prime site for functionalization, allowing for the introduction of a wide variety of chemical groups that can modulate the molecule's physicochemical properties. Standard reactions for alcohol functionalization can be readily applied to this substrate.

Esterification: The hydroxyl group can be converted to an ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) would yield the corresponding acetate (B1210297) ester. The use of bulkier acid chlorides, such as pivaloyl chloride, can introduce sterically demanding groups.

Etherification: The synthesis of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), is a common approach. Alternatively, under acidic conditions, reaction with an alcohol in the presence of a dehydrating agent can lead to ether formation, although this is less controlled for asymmetrical ethers.

Oxidation: Oxidation of the secondary alcohol to a ketone, 2-methyl-2-phenylheptan-4-one, provides a key intermediate for further derivatization. A variety of oxidizing agents can be employed, ranging from chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) to milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations, which are known for their high yields and compatibility with other functional groups.

Reaction TypeReagentsProduct
EsterificationAcetic anhydride, Pyridine2-Methyl-2-phenylheptan-4-yl acetate
EtherificationNaH, Methyl iodide4-Methoxy-2-methyl-2-phenylheptane
OxidationPyridinium chlorochromate (PCC)2-Methyl-2-phenylheptan-4-one

Modifications of the Phenyl Moiety

The phenyl ring of this compound is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can influence the molecule's electronic properties and steric profile. The directing effects of the alkyl substituent on the phenyl ring (ortho- and para-directing) will govern the regioselectivity of these reactions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid will introduce a nitro group onto the phenyl ring, primarily at the para position due to steric hindrance at the ortho positions. The resulting nitro-substituted derivative can be further modified, for example, by reduction to an amino group.

Halogenation: Electrophilic halogenation using reagents such as bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS) can introduce a halogen atom onto the phenyl ring. The position of substitution will again be directed to the para and ortho positions.

Friedel-Crafts Acylation and Alkylation: The reactivity of the phenyl ring allows for the introduction of alkyl or acyl groups through Friedel-Crafts reactions. For example, acylation with acetyl chloride in the presence of aluminum chloride would yield an acetyl-substituted derivative. These reactions can, however, be accompanied by rearrangements and polysubstitution, requiring careful control of reaction conditions.

Reaction TypeReagentsMajor Product
NitrationHNO₃, H₂SO₄2-Methyl-2-(4-nitrophenyl)heptan-4-ol
BrominationBr₂, FeBr₃2-(4-Bromophenyl)-2-methylheptan-4-ol
AcylationAcetyl chloride, AlCl₃2-(4-Acetylphenyl)-2-methylheptan-4-ol

Alterations of the Alkyl Chain and Stereochemical Implications

Modifications to the alkyl chain of this compound can significantly impact its lipophilicity and conformational flexibility. Such alterations can be achieved through various synthetic routes, often starting from different precursors. The stereocenter at the C4 position introduces the possibility of diastereomeric products when another stereocenter is present or created.

Synthesis of Homologues: Analogues with shorter or longer alkyl chains can be synthesized by employing different Grignard reagents in the initial synthesis. For example, reacting phenylmagnesium bromide with a shorter or longer chain ketone precursor would lead to the corresponding homologues.

Introduction of Unsaturation: Dehydration of the alcohol, typically under acidic conditions, can introduce a double bond into the alkyl chain, leading to a mixture of alkene isomers. The regioselectivity of the elimination (Zaitsev vs. Hofmann) will depend on the reaction conditions and the steric environment around the alcohol.

Stereoselective Reduction: The synthesis of specific stereoisomers of this compound can be achieved through the stereoselective reduction of the corresponding ketone, 2-methyl-2-phenylheptan-4-one. The use of chiral reducing agents, such as those derived from lithium aluminum hydride (e.g., (R)- or (S)-BINAL-H), can afford one enantiomer in excess. The stereochemical outcome is dictated by the facial selectivity of the hydride attack on the prochiral ketone.

Synthetic ApproachDescriptionStereochemical Consideration
HomologationUse of different length alkyl Grignard reagents with a constant ketone precursor.Not directly applicable unless other stereocenters are present.
DehydrationAcid-catalyzed elimination of water to form alkenes.Can lead to E/Z isomers.
Asymmetric ReductionReduction of 2-methyl-2-phenylheptan-4-one with a chiral reducing agent.Can produce enantiomerically enriched (R)- or (S)-2-methyl-2-phenylheptan-4-ol.

Synthesis of Chiral Derivatives for Probe Development

Chiral derivatives of this compound are of significant interest for use as molecular probes to investigate biological systems, such as enzyme active sites or receptor binding pockets. The synthesis of such probes requires enantiomerically pure starting materials or the use of asymmetric synthetic methods.

Resolution of Racemates: The racemic mixture of this compound can be resolved into its constituent enantiomers. This can be achieved by forming diastereomeric esters with a chiral carboxylic acid (e.g., (R)- or (S)-mandelic acid), followed by separation of the diastereomers by chromatography or crystallization, and subsequent hydrolysis of the separated esters to yield the pure enantiomers of the alcohol.

Asymmetric Synthesis: A more direct approach involves the asymmetric synthesis of the chiral alcohol. This can be accomplished through the enantioselective addition of an organometallic reagent to a prochiral ketone, catalyzed by a chiral ligand. For instance, the addition of a propyl Grignard reagent to 2-methyl-2-phenyl-ethan-1-one in the presence of a chiral catalyst could, in principle, afford enantiomerically enriched this compound.

Derivatization of Enantiopure Alcohols: Once the enantiomerically pure alcohols are obtained, they can be further derivatized to introduce reporter groups, such as fluorescent tags or photoaffinity labels, while preserving the stereochemical integrity at the C4 position. For example, the hydroxyl group can be etherified with a linker arm that terminates in a functional group suitable for conjugation with a fluorescent dye.

MethodDescriptionApplication in Probe Development
Classical ResolutionFormation and separation of diastereomeric derivatives.Provides access to enantiopure building blocks for probe synthesis.
Asymmetric CatalysisEnantioselective synthesis from prochiral precursors.A more efficient route to enantiomerically pure target molecules.
FunctionalizationIntroduction of reporter groups onto the chiral scaffold.Enables the use of the molecule as a tool for studying biological interactions.

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Phenylheptan 4 Ol

Development of Novel Stereoselective Methodologies

The synthesis of enantiomerically pure tertiary alcohols, such as 2-Methyl-2-phenylheptan-4-ol, remains a significant challenge in organic chemistry. researchgate.net Future research could focus on developing novel stereoselective methods to access its different stereoisomers with high efficiency and selectivity.

One promising avenue is the asymmetric addition of organometallic reagents to prochiral ketones. The synthesis of this compound would likely involve the addition of a propyl nucleophile to 2-methyl-2-phenyl-4-pentanone. The development of chiral ligands for metals like zinc, titanium, or nickel could facilitate highly enantioselective additions. nih.govorganic-chemistry.org For instance, chiral amino alcohols or diamine ligands have shown great promise in guiding the stereochemical outcome of such reactions. organic-chemistry.org A key area of investigation would be the design of ligands that can effectively differentiate between the enantiotopic faces of the ketone, despite the steric hindrance posed by the quaternary carbon center.

Another approach involves the use of chiral auxiliaries attached to the ketone substrate. nih.gov The sulfoxide group, for example, has been successfully employed as a chiral auxiliary on the electrophilic partner in additions to ketones. nih.gov Future work could explore the synthesis of a derivative of 2-methyl-2-phenyl-4-pentanone bearing a removable chiral sulfoxide group to direct the stereoselective addition of a propyl Grignard or organolithium reagent.

Furthermore, dynamic kinetic resolution, which combines a lipase-catalyzed acylation with an in-situ racemization of the slower-reacting enantiomer, could be a powerful tool for the synthesis of enantioenriched esters of this compound. These esters can then be hydrolyzed to afford the desired chiral alcohol.

Methodology Description Potential Advantages
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other in the addition of a propyl nucleophile to 2-methyl-2-phenyl-4-pentanone.High catalytic turnover, potential for high enantioselectivity.
Chiral AuxiliariesTemporary attachment of a chiral group to the ketone substrate to direct the stereoselective addition of the nucleophile.Predictable stereochemical outcomes, well-established methodology.
Dynamic Kinetic ResolutionCombination of enzymatic resolution and in-situ racemization to achieve a theoretical yield of 100% for a single enantiomer of an ester derivative.High yields of a single enantiomer, applicable to a wide range of alcohols.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of the stereoselective synthesis of this compound is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of the reaction progress are invaluable in this regard.

Given that the synthesis would likely involve Grignard or other organometallic reagents, in-situ Fourier Transform Infrared (FTIR) spectroscopy is a particularly well-suited technique. hzdr.deresearchgate.netmt.com FTIR probes can be immersed directly into the reaction mixture, allowing for the continuous monitoring of the consumption of the ketone starting material and the formation of the alcohol product. hzdr.deresearchgate.netmt.com This would enable the precise determination of reaction initiation, endpoint, and the identification of any potential side reactions or intermediates. hzdr.deresearchgate.net For instance, in a Grignard reaction, in-situ FTIR can track the disappearance of the characteristic carbonyl stretch of the ketone and the appearance of the O-H stretch of the alcohol product. nih.gov

Near-infrared (NIR) spectroscopy is another powerful tool for monitoring Grignard reactions, particularly in industrial settings. dtu.dk It can provide quantitative information about the concentration of reactants and products in real-time, facilitating process control and ensuring reaction safety. dtu.dk

Raman spectroscopy also holds promise for in-situ monitoring, as it can provide detailed information about the vibrational modes of molecules and can be used to study the structure and bonding of organometallic intermediates.

Spectroscopic Technique Information Provided Application to this compound Synthesis
In-situ FTIRReal-time concentration of reactants and products, identification of functional groups.Monitoring the conversion of 2-methyl-2-phenyl-4-pentanone to this compound.
In-situ NIRQuantitative analysis of reaction components.Process control and safety monitoring of the Grignard reaction.
In-situ RamanVibrational information, structural analysis of intermediates.Elucidating the structure of organometallic intermediates and the reaction mechanism.

The characteristic spectroscopic data for tertiary benzylic alcohols would be expected for this compound. In the infrared spectrum, a broad O-H stretching band around 3300-3600 cm⁻¹ and a C-O stretching absorption near 1050 cm⁻¹ would be anticipated. pressbooks.pub The ¹H NMR spectrum would likely show the hydroxyl proton as a broad singlet, and the protons on the carbon adjacent to the hydroxyl group would be deshielded, appearing in the 3.4-4.5 ppm range. libretexts.org The ¹³C NMR spectrum would feature a signal for the carbon bearing the hydroxyl group in the 50-80 ppm region. pressbooks.pub Mass spectrometry would likely show fragmentation patterns corresponding to alpha cleavage and dehydration. pressbooks.pubfiveable.me

Integrated Computational and Experimental Approaches for Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the stereochemical outcome of reactions and for gaining a deeper understanding of reaction mechanisms at the molecular level. nih.govacademie-sciences.fr An integrated approach, combining computational predictions with experimental validation, would be highly beneficial for the development of stereoselective syntheses of this compound.

DFT calculations can be used to model the transition states of the nucleophilic addition to 2-methyl-2-phenyl-4-pentanone. academie-sciences.fr By comparing the energies of the transition states leading to the different stereoisomers, the preferred reaction pathway and the expected diastereoselectivity can be predicted. nih.gov This information can guide the rational design of chiral ligands or auxiliaries that will favor the formation of the desired stereoisomer.

Models such as the Felkin-Anh model provide a qualitative framework for predicting the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones. youtube.comorganicchemistrydata.org Computational studies can provide a more quantitative and nuanced understanding of the factors that govern stereoselectivity, including steric and electronic effects.

Furthermore, computational methods can be employed to calculate the spectroscopic properties of the different stereoisomers of this compound. These predicted spectra can then be compared with experimental data to confirm the stereochemistry of the synthesized products.

Computational Method Application Expected Outcome
Density Functional Theory (DFT)Transition state modeling of the nucleophilic addition.Prediction of the most stable transition state and the major stereoisomer formed.
Felkin-Anh Model (and computational refinements)Qualitative and quantitative prediction of stereoselectivity.Rationalization of the observed diastereoselectivity in the synthesis.
Spectroscopic Property CalculationPrediction of NMR and IR spectra for different stereoisomers.Confirmation of the absolute and relative stereochemistry of the product.

Exploration of its Role as a Chiral Building Block in Complex Chemical Syntheses

Chiral tertiary alcohols are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netresearchgate.net The enantiomers of this compound, once accessible through efficient stereoselective synthesis, could serve as versatile chiral synthons.

The presence of a hydroxyl group and a phenyl ring provides multiple points for further functionalization. The hydroxyl group can be used to introduce other functional groups through substitution or elimination reactions. The phenyl ring can be modified through electrophilic aromatic substitution to introduce additional complexity.

For example, the chiral center in this compound could be used to control the stereochemistry of subsequent reactions in a synthetic sequence. This is a common strategy in the synthesis of complex natural products where a single chiral center is used to set multiple other stereocenters.

The structural motif of a chiral tertiary benzylic alcohol is found in a number of biologically active compounds. Future research could explore the incorporation of this compound into the synthesis of novel compounds with potential pharmaceutical or agrochemical applications. The development of synthetic routes to complex heterocyclic structures from chiral tertiary benzylic alcohols is an active area of research. researchgate.net

Application Area Potential Role of this compound
Natural Product SynthesisAs a chiral starting material to introduce a key stereocenter.
Medicinal ChemistryAs a scaffold for the synthesis of new drug candidates.
Materials ScienceAs a component of chiral polymers or liquid crystals.

Q & A

Basic: What are the recommended synthetic pathways for 2-Methyl-2-phenylheptan-4-ol, and what challenges arise during purification?

Methodological Answer:
Synthesis typically involves Grignard reactions (e.g., phenylmagnesium bromide reacting with a ketone precursor like 4-heptanone) or acid-catalyzed hydration of a substituted alkene. A critical challenge is isolating the tertiary alcohol product from unreacted starting materials or diastereomers. Liquid chromatography (LC) or fractional distillation under reduced pressure is recommended, with monitoring via TLC or GC-MS . Impurities may arise from incomplete regioselectivity in alkene hydration, necessitating iterative recrystallization.

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR : The tertiary alcohol (-OH) proton may appear as a broad singlet (~1.5 ppm), while the methyl groups (C-2 and C-4) will split into distinct quartets or triplets in 1H^1H-NMR. 13C^{13}C-NMR should show signals for the quaternary carbon (C-2, ~75 ppm) and aromatic carbons (125-140 ppm).
  • IR : A strong O-H stretch (~3350 cm1^{-1}) and C-O stretch (~1050 cm1^{-1}) confirm the alcohol moiety.
  • Mass Spectrometry : Molecular ion peaks (m/z ~206) and fragmentation patterns (e.g., loss of -H2_2O or phenyl groups) validate the structure. Cross-referencing with computational simulations (e.g., DFT) reduces misinterpretation risks .

Advanced: What strategies address contradictory data in the compound’s reported biological activity (e.g., anti-inflammatory vs. inert results)?

Methodological Answer:
Discrepancies may stem from:

  • Purity : Trace solvents (e.g., DMSO) or synthetic byproducts can interfere with assays. Validate purity via HPLC (>98%) and use negative controls.
  • Experimental Conditions : Varying cell lines (e.g., RAW 264.7 macrophages vs. primary cells) or assay protocols (e.g., LPS-induced vs. TNF-α-induced inflammation models) affect outcomes. Standardize assays using OECD guidelines and replicate across multiple models .
  • Stereochemical Effects : If unresolved stereoisomers exist, chiral chromatography or asymmetric synthesis is critical to isolate enantiomers for independent testing .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems or solvent interactions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model solvation behavior in polar (water) vs. nonpolar (toluene) solvents to predict aggregation or solubility.
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., O-H) to assess antioxidant potential or predict regioselectivity in electrophilic substitutions (e.g., nitration of the phenyl ring).
  • Docking Studies : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) to prioritize in vitro testing. Tools like AutoDock Vina or Schrödinger Suite are recommended .

Advanced: What are the key considerations for designing stability studies of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H2_2O2_2), and thermal stress (40–80°C). Monitor degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.
  • Light Sensitivity : UV-Vis spectroscopy (200–400 nm) identifies photodegradation pathways. Store samples in amber vials if λmax_{\text{max}} overlaps with UV ranges .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential volatile organic compound (VOC) emissions, as tertiary alcohols may decompose under heat.
  • PPE : Nitrile gloves and safety goggles; tertiary alcohols can cause mild skin irritation.
  • Waste Disposal : Neutralize with dilute NaOH before disposal to minimize environmental release. Refer to EPA DSSTox guidelines for hazard classification .

Advanced: How does steric hindrance from the 2-methyl and 2-phenyl groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
The bulky substituents at C-2 create steric hindrance, reducing accessibility for nucleophiles (e.g., SN2^2 reactions). This favors elimination pathways (E2) over substitution. To mitigate:

  • Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Employ milder bases (e.g., K2_2CO3_3 instead of NaH) to slow elimination.
  • Kinetic studies comparing reaction rates with analogous less-hindered alcohols (e.g., 2-phenylheptan-4-ol) quantify steric effects .

Advanced: What interdisciplinary applications exist for this compound beyond organic synthesis?

Methodological Answer:

  • Material Science : Incorporate into polymer matrices (e.g., epoxy resins) to study plasticization effects via DSC (glass transition temperature shifts) or tensile testing.
  • Supramolecular Chemistry : Investigate host-guest interactions with cyclodextrins using isothermal titration calorimetry (ITC).
  • Biocatalysis : Screen for enzymatic oxidation (e.g., cytochrome P450) to produce ketone derivatives for pharmaceutical intermediates .

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